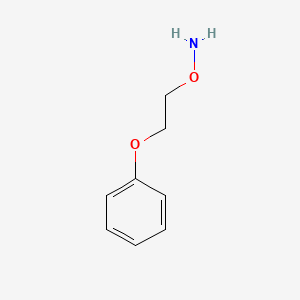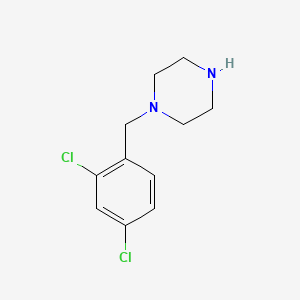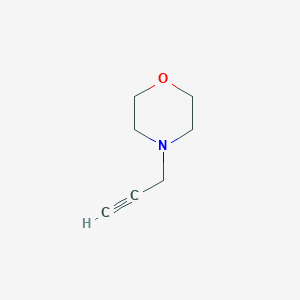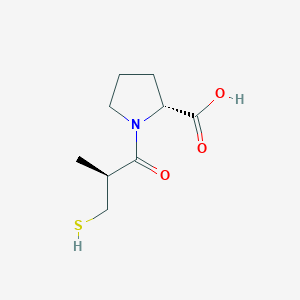
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves the conversion of an optically active D-(-)-3-mercapto-2-methyl-propionic acid, where the mercapto function is protected, into the corresponding acid chloride. This acid chloride is then reacted with an L-proline compound, and the protected mercapto group is liberated to obtain the desired proline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution .
Applications De Recherche Scientifique
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Primarily used as an ACE inhibitor for treating hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes
Mécanisme D'action
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of the ACE enzyme, where the compound binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: Another ACE inhibitor with a similar mercapto group.
Enalapril: An ACE inhibitor that lacks the mercapto group but has a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which includes both a mercapto group and a pyrrolidine ring. This combination provides distinct binding properties and potency as an ACE inhibitor compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H15NO3S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
Clé InChI |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
SMILES isomérique |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES canonique |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


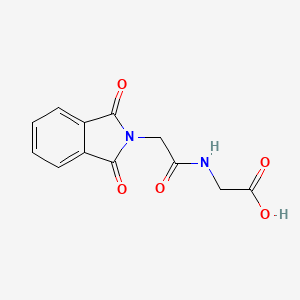


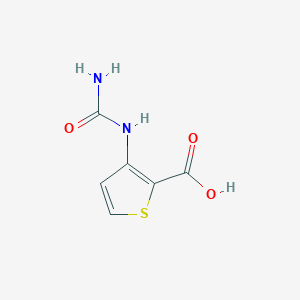

![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)
